6-Phenylpyridazine-3-thiol
Overview
Description
6-Phenylpyridazine-3-thiol, also known as 6-phenylpyridazine-3 (2H)-thione, is a chemical compound with the molecular formula C10H8N2S . It has a molecular weight of 188.25 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2S/c13-10-7-6-9 (11-12-10)8-4-2-1-3-5-8/h1-7H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.25 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis and Antibacterial Activity
6-Phenylpyridazine-3-thiol derivatives have been explored for their synthesis and antibacterial activities. Researchers have investigated the synthesis of novel thieno[2,3-c]pyridazines and evaluated their antibacterial properties. The synthesis involved the reaction of 4-cyano-6-phenylpyridazine-3(2H)-thione with various reagents, yielding compounds with potential antibacterial activities. These findings indicate the relevance of this compound derivatives in the development of new antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Central Nervous System and Antioxidant Properties
Derivatives of this compound have been prepared and tested for their effects on the central nervous system (CNS) and antioxidant properties. These studies have shown that certain derivatives possess analgesic actions and moderate antioxidant capabilities. This research highlights the therapeutic potential of this compound derivatives in CNS-related disorders and oxidative stress management (Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002).
Acetylcholinesterase Inhibitors
Research has been conducted on the design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives of this compound as potential acetylcholinesterase (AChE) inhibitors. These compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting AChE. Structural modifications to the pyridazine analogues have led to compounds with enhanced AChE-inhibitory activity, demonstrating the potential of this compound derivatives in this field (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Luminophore for Fluorescence Microscopy
The thiol-reactive properties of this compound derivatives have been utilized in developing luminophores for fluorescence microscopy. These luminophores demonstrate the ability to accumulate in mitochondria, indicating their potential application in bioimaging and molecular tagging in biological studies (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which 6-phenylpyridazine-3-thiol belongs, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release .
Biochemical Pathways
Given the known effects of pyridazinone derivatives on calcium ion influx, it can be inferred that this compound may influence pathways related to calcium signaling .
Result of Action
Based on the known effects of pyridazinone derivatives, it can be inferred that this compound may have potential effects on cellular processes that depend on calcium signaling .
properties
IUPAC Name |
3-phenyl-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDKCNJGCMBUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468984 | |
Record name | 6-phenylpyridazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51841-95-3 | |
Record name | 6-phenylpyridazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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